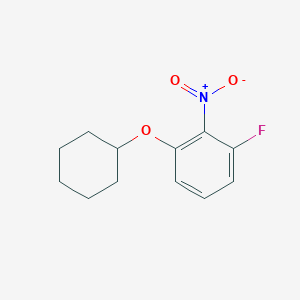

1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene

Description

Contextual Significance of Substituted Benzene (B151609) Derivatives in Chemical Research

Benzene and its derivatives are fundamental building blocks in organic synthesis. asianscientist.comyoutube.com The ability to introduce a wide variety of substituents onto the benzene ring allows chemists to fine-tune molecular properties for specific applications. asianscientist.com The sequence and method of introducing these substituents are critical, as the existing groups on the ring dictate the position and feasibility of subsequent reactions, a concept governed by the principles of electrophilic and nucleophilic aromatic substitution. pressbooks.publibretexts.org The synthesis of multi-substituted benzenes, particularly those with specific arrangements of functional groups, is a key challenge and a powerful tool for creating complex molecular architectures. asianscientist.comyoutube.com

The Strategic Role of Fluoro and Nitro Substituents in Aromatic Systems

The incorporation of fluorine and nitro groups into aromatic systems is a widely used strategy in modern organic and medicinal chemistry. tandfonline.comresearchgate.net

Fluorine: Due to its high electronegativity and small size, fluorine can significantly alter the electronic properties of a molecule without adding significant steric bulk. tandfonline.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. tandfonline.comresearchgate.netnih.gov The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, a common issue with aryl methyl ethers, for example. nih.gov

Nitro Group: The nitro group (NO₂) is a powerful electron-withdrawing group. nbinno.comyoutube.com This property has two major consequences. First, it deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. libretexts.orgyoutube.com Second, and more importantly for this class of compounds, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. nbinno.comrsc.orgnih.gov This activation makes the nitroaromatic scaffold a versatile platform for introducing a wide range of nucleophiles. Furthermore, the nitro group itself can be readily reduced to an amino group (NH₂), providing a gateway to a vast array of other functionalities. pressbooks.pubnbinno.com

The combination of both a fluorine atom and a nitro group on the same benzene ring creates a molecule with unique reactivity, often exploited in the synthesis of complex target molecules. ontosight.aichemimpex.com

Overview of 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene within Advanced Chemical Synthesis and Mechanistic Studies

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure allows for a clear understanding of its potential role in advanced chemical synthesis. The molecule serves as an excellent model for a highly functionalized aryl ether intermediate.

The key structural features are:

An aryl ether linkage with a bulky cyclohexyloxy group.

A nitro group positioned ortho to the ether.

A fluoro group positioned meta to the ether and ortho to the nitro group.

This specific arrangement makes the compound a valuable potential precursor. The strong electron-withdrawing effect of the nitro group at position 2 would significantly activate the fluorine atom at position 3 for nucleophilic aromatic substitution. nbinno.comrsc.org This would allow for the facile introduction of a variety of nucleophiles at this position. The bulky cyclohexyloxy group at position 1 would likely exert significant steric influence on reactions involving the adjacent nitro and fluoro groups, potentially leading to high regioselectivity in certain transformations.

Furthermore, the nitro group can be chemically transformed, most commonly reduced to an amine, which would then open up pathways for the construction of heterocyclic rings or other complex functionalities. Therefore, this compound can be viewed as a versatile building block, primed for sequential, regioselective modifications in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical research.

Physicochemical Properties of Related Fluoronitrobenzene Derivatives

To provide context for the likely properties of this compound, the table below lists experimental data for simpler, related fluoronitrobenzene compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Refractive Index (n20/D) |

| 1-Fluoro-2-nitrobenzene | 1493-27-2 | C₆H₄FNO₂ | 141.10 | -9 to -6 | 116 (at 22 mmHg) | 1.532 |

| 1-Fluoro-3-nitrobenzene | 402-67-5 | C₆H₄FNO₂ | 141.10 | 2 | 198 | 1.530 |

| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | 141.10 | 22-24 | 206 | 1.531 |

| 4-Bromo-1-fluoro-2-nitrobenzene | 364-73-8 | C₆H₃BrFNO₂ | 220.00 | 18-19 | 240-241 | 1.575 |

Data sourced from various chemical suppliers and databases. chemimpex.comwikipedia.orgmarutiindustries.insigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyloxy-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-10-7-4-8-11(12(10)14(15)16)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDCSADTLWRGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273319 | |

| Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233951-56-8 | |

| Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Route Design for 1 Cyclohexyloxy 3 Fluoro 2 Nitrobenzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. mdpi.com For 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene, the primary disconnections involve the carbon-oxygen ether bond and the carbon-halogen and carbon-nitrogen bonds on the aromatic ring.

Two logical retrosynthetic pathways emerge from this analysis:

Pathway A: Formation of the Aryl Ether Bond Last. This strategy involves disconnecting the C-O bond of the cyclohexyloxy group. This reveals a substituted aromatic precursor, such as 1,3-difluoro-2-nitrobenzene (B107855) or 1-chloro-3-fluoro-2-nitrobenzene, and cyclohexanol (B46403). The forward reaction would then be a nucleophilic aromatic substitution (SNAr) or a related etherification reaction.

Pathway B: Modification of a Pre-formed Aryl Ether. This approach involves starting with a simpler aryl cyclohexyl ether, such as 1-(cyclohexyloxy)-3-fluorobenzene, and then introducing the nitro group via electrophilic aromatic substitution (nitration). Alternatively, one could start with a precursor like 1-chloro-2-(cyclohexyloxy)benzene and introduce the fluoro and nitro groups sequentially.

The choice between these pathways depends on the regiochemical control offered by the substituents at each step and the commercial availability of the required starting materials.

Construction of the Cyclohexyloxy Moiety

The formation of the aryl ether linkage is a critical step in the synthesis of the target molecule. Two prominent methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction.

The SNAr mechanism is a powerful tool for forming bonds to aromatic rings, provided the ring is activated by electron-withdrawing groups. nih.govyoutube.com The nitro group in the target molecule is a strong electron-withdrawing group, which facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

In this approach, a cyclohexanolate anion, generated by treating cyclohexanol with a strong base like sodium hydride (NaH) or potassium hydride (KH), acts as the nucleophile. This anion attacks an activated fluoro-nitro-aromatic substrate, displacing a leaving group.

A plausible reaction scheme starts with 1,3-difluoro-2-nitrobenzene. The fluorine atom para to the nitro group is more activated towards nucleophilic attack than the fluorine atom ortho to it. However, the fluorine at the C1 position is flanked by both the nitro and the other fluoro group, making it highly susceptible to substitution.

Key Reaction Features:

Substrate: A highly electrophilic aromatic ring is required, typically containing strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.

Leaving Group: The efficiency of displacement follows the trend F > Cl > Br > I. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic. youtube.com

Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Tetrahydrofuran (THF) are typically used to solvate the cation of the alkoxide and facilitate the reaction.

Table 1: Representative SNAr Reaction for Aryl Ether Synthesis

| Parameter | Condition/Reagent |

|---|---|

| Aromatic Substrate | 1,3-Difluoro-2-nitrobenzene |

| Nucleophile | Cyclohexanol |

| Base | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Temperature | Room Temperature to 60 °C |

The Mitsunobu reaction provides an alternative, mild method for forming aryl ethers from phenols and alcohols. organic-chemistry.org This reaction typically involves triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chemeurope.com

For the synthesis of this compound, this route would utilize 3-fluoro-2-nitrophenol (B1304201) and cyclohexanol as the coupling partners. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is a key feature of the Mitsunobu reaction. organic-chemistry.org

The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, making the oxygen a good leaving group. The phenoxide, which is sufficiently acidic due to the electron-withdrawing nitro and fluoro groups, then acts as the nucleophile to displace the activated hydroxyl group. organic-chemistry.orgchemeurope.com

Key Reaction Features:

Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).

Nucleophile Acidity: The phenolic proton must be sufficiently acidic (pKa < 15) for the reaction to proceed efficiently. organic-chemistry.org The presence of nitro and fluoro groups on the phenol (B47542) enhances its acidity.

Conditions: The reaction is typically run in anhydrous polar aprotic solvents like THF or dichloromethane (B109758) at or below room temperature. youtube.com

Table 2: Typical Mitsunobu Reaction Conditions

| Parameter | Condition/Reagent |

|---|---|

| Phenolic Substrate | 3-Fluoro-2-nitrophenol |

| Alcohol | Cyclohexanol |

| Reagents | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

Introduction and Positional Control of Halogen and Nitro Functionalities

Achieving the correct 1,2,3-substitution pattern of the cyclohexyloxy, nitro, and fluoro groups requires careful control over the introduction of these functionalities.

Introducing the nitro group via electrophilic aromatic substitution is a fundamental strategy. rushim.ru The directing effects of the substituents already on the ring are paramount.

An alkoxy group (like cyclohexyloxy) is strongly activating and ortho, para-directing.

A fluoro group is deactivating but also ortho, para-directing.

If one were to nitrate (B79036) a precursor like 1-(cyclohexyloxy)-3-fluorobenzene, the powerful ortho, para-directing influence of the cyclohexyloxy group would dominate. Nitration would likely occur at the positions ortho and para to the ether, namely positions 2, 4, and 6. The desired 2-nitro isomer would be formed, but likely as part of a mixture with the 4-nitro and 6-nitro isomers, necessitating chromatographic separation.

Conventional nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often too harsh for activated substrates like aryl ethers, leading to side reactions or multiple nitrations. google.comstmarys-ca.edu Milder conditions, such as using nitric acid in acetic anhydride (B1165640) or dinitrogen pentoxide in an inert solvent, can provide better control. nih.gov

The Halogen Exchange (Halex) reaction is an industrially important method for introducing fluorine into aromatic rings. wikipedia.orggoogle.com This process is a type of nucleophilic aromatic substitution where a chloride or bromide is replaced by a fluoride (B91410). chemtube3d.comacsgcipr.org The reaction requires an activated aromatic ring, making it highly suitable for nitroaromatics. researchgate.net

A potential synthetic route could involve the preparation of 1-(cyclohexyloxy)-3-chloro-2-nitrobenzene. This intermediate could then be subjected to a Halex reaction to yield the final product.

Key Reaction Features:

Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective source. researchgate.net More reactive but expensive sources like cesium fluoride (CsF) can also be used.

Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or sulfolane (B150427) are required to achieve the necessary reaction temperatures and to partially solubilize the metal fluoride. wikipedia.org

Catalyst: Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, are often employed to increase the effective concentration of fluoride anions in the organic phase, thereby accelerating the reaction. google.comacsgcipr.org

Temperature: The reaction typically requires high temperatures, often in the range of 150-250 °C. wikipedia.org

Table 3: General Conditions for a Halex Fluorination Reaction

| Parameter | Condition/Reagent |

|---|---|

| Aromatic Substrate | 1-Chloro-3-(cyclohexyloxy)-2-nitrobenzene |

| Fluoride Source | Spray-dried Potassium Fluoride (KF) |

| Catalyst (Optional) | Tetrabutylammonium chloride or a similar phase-transfer catalyst |

| Solvent | Dimethyl sulfoxide (DMSO) or Sulfolane |

| Temperature | 180-220 °C |

This method provides a robust way to introduce the fluorine atom selectively, driven by the strong activation provided by the adjacent nitro group.

Regioselective Functionalization of Benzene (B151609) Nucleus Precursors

The synthesis of this compound is most effectively achieved via a concerted nucleophilic aromatic substitution (SNAr) reaction. harvard.edu This class of reaction is ideal for constructing aryl ethers, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂). nih.gov

A plausible and efficient synthetic route involves the reaction of cyclohexanol with a suitable difluoronitrobenzene precursor. The most logical precursor is 1,3-difluoro-2-nitrobenzene . In this molecule, the nitro group strongly activates the benzene ring for nucleophilic attack. The fluorine atoms at positions 1 and 3 are both ortho to the nitro group, making them excellent leaving groups.

The key to this synthesis is the regioselective displacement of only one fluorine atom by the cyclohexyloxide nucleophile. The reaction proceeds as follows:

Nucleophile Formation: Cyclohexanol is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form the more potent nucleophile, sodium or potassium cyclohexyloxide.

Nucleophilic Attack: The cyclohexyloxide attacks one of the carbon atoms bearing a fluorine atom on the 1,3-difluoro-2-nitrobenzene ring. The electron-withdrawing nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the reaction. nih.gov

Leaving Group Departure: The fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.

While both fluorine atoms are activated, the reaction can be controlled to favor monosubstitution by carefully managing stoichiometry (using a slight excess of the difluoro precursor or limiting the amount of cyclohexanol) and reaction conditions. The inherent steric bulk of the cyclohexyl group may also contribute to favoring monosubstitution over disubstitution.

Isolation and Purification Techniques for Complex Organic Intermediates

Following the synthesis, a systematic approach is required to isolate the desired product from the reaction mixture, which typically contains the solvent (e.g., DMSO), excess base (e.g., K₂CO₃), and potentially unreacted starting materials.

Work-up/Extraction: The first step is typically a liquid-liquid extraction. miamioh.edu The reaction mixture is cooled and diluted with water. Since the product is an organic molecule, it will be insoluble in water, while the inorganic salts will dissolve. An immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is added to extract the product from the aqueous phase. youtube.com This process is usually performed in a separatory funnel. miamioh.edu The organic layer is washed several times with water to remove residual DMSO or DMF, and then with brine (saturated NaCl solution) to remove excess water before being dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Purification: While extraction removes most impurities, further purification is often necessary to achieve high purity.

Column Chromatography: This is a highly effective technique for separating organic compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. simsonpharma.comreachemchemicals.com The crude product is dissolved in a minimal amount of solvent and loaded onto the top of a column packed with silica. A solvent system (mobile phase), usually a mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate), is passed through the column. Components of the mixture travel down the column at different rates, allowing for the collection of pure fractions of the desired product. simsonpharma.com

Recrystallization: If the product is a solid at room temperature, recrystallization can be an excellent purification method. reachemchemicals.com It involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, causing it to form pure crystals, while impurities remain dissolved in the solvent. simsonpharma.com

The final, pure product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanistic Investigations of Chemical Transformations Involving 1 Cyclohexyloxy 3 Fluoro 2 Nitrobenzene

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the modification of aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.org The mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For 1-(cyclohexyloxy)-3-fluoro-2-nitrobenzene, the substitution primarily involves the displacement of the fluoride (B91410) ion by a nucleophile.

The regioselectivity of nucleophilic attack on the aromatic ring of this compound is predominantly controlled by the positions of the activating nitro group and the leaving group. The nitro group, being ortho to the fluorine atom, strongly activates the carbon atom bonded to the fluorine for nucleophilic attack. This ortho-relationship is crucial for the stabilization of the resulting Meisenheimer intermediate.

The SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro (-NO₂) group serves as a powerful activating group. It delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy for its formation. libretexts.org This stabilization is most effective when the EWG is in the ortho or para position relative to the site of nucleophilic attack. libretexts.org

A notable aspect of SNAr reactions is the unusual reactivity of halogens as leaving groups. Contrary to Sₙ1 and Sₙ2 reactions where iodide is the best leaving group among halogens, in SNAr reactions, fluoride is often the best leaving group. masterorganicchemistry.comyoutube.com This phenomenon, known as the "element effect," is attributed to the rate-determining step of the reaction. nih.gov The first step, the nucleophilic attack on the carbon bearing the leaving group, is typically the slow step. imperial.ac.uk The high electronegativity of fluorine creates a significant partial positive charge on the attached carbon atom, making it more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, the C-F bond's polarization facilitates the rate-determining addition step, making fluorine an excellent leaving group in this context.

The structure of the attacking nucleophile plays a critical role in the outcome of the SNAr reaction with this compound. Both the nucleophilicity and the steric bulk of the nucleophile affect the reaction rate. Highly nucleophilic species will react faster, but this effect is modulated by steric factors.

Given the steric hindrance imposed by the cyclohexyloxy group, smaller nucleophiles are expected to react more rapidly than bulkier ones. For instance, a small nucleophile like methoxide (B1231860) would face less steric repulsion and approach the electrophilic carbon more easily than a bulky nucleophile like tert-butoxide. This difference in steric demand can lead to significant variations in reaction rates.

The following table provides hypothetical data illustrating the expected trend in relative reaction rates for the SNAr reaction of this compound with various nucleophiles, highlighting the impact of steric bulk.

| Nucleophile | Structure | Relative Size | Expected Relative Rate |

|---|---|---|---|

| Ammonia | NH₃ | Small | 100 |

| Methylamine | CH₃NH₂ | Medium | 58 |

| Diethylamine | (CH₃CH₂)₂NH | Large | 12 |

| Piperidine | C₅H₁₁N | Large (Cyclic) | 15 |

| tert-Butylamine | (CH₃)₃CNH₂ | Very Large | 2 |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo various reduction transformations. These reactions are fundamental in organic synthesis, as they provide a pathway to amino derivatives, which are key building blocks for pharmaceuticals and other complex molecules.

The selective reduction of the nitro group to an amine is a common and important transformation. wikipedia.org A variety of methods can be employed to achieve this conversion while preserving the other functional groups on the aromatic ring, namely the fluoro and cyclohexyloxy groups. The choice of reducing agent and reaction conditions is crucial for achieving high chemoselectivity.

Commonly used methods include:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is generally clean and high-yielding.

Metal-Acid Reductions: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. wikipedia.org These reactions are robust and tolerant of many functional groups.

Transfer Hydrogenation: In this method, a source other than hydrogen gas is used to provide hydrogen. Common hydrogen donors include hydrazine, ammonium (B1175870) formate, or cyclohexene, often in the presence of a catalyst like Pd/C.

Chemical Reductants: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the reduction of aromatic nitro groups. wikipedia.org

The following table summarizes various protocols for the selective reduction of a nitroarene to the corresponding aniline (B41778).

| Reagent/System | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| H₂, Pd/C | 1-5 atm H₂, Ethanol, Room Temp | High | Commonly used, can sometimes affect other reducible groups. |

| Fe, HCl | Reflux in aqueous ethanol | Good | Classic, cost-effective method. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | High | Mild conditions, good for sensitive substrates. |

| NaBH₄, NiCl₂ | Methanol, 0 °C to Room Temp | Good | Effective, but requires careful control of stoichiometry. |

| Ammonium Formate, Pd/C | Methanol, Reflux | High | A common transfer hydrogenation method. |

The reduction of the nitro group in appropriately substituted nitroarenes can trigger subsequent intramolecular reactions, leading to the formation of heterocyclic structures. nih.gov In the case of this compound, reduction to the corresponding aniline, 3-(cyclohexyloxy)-2-fluoroaniline, creates a molecule with a nucleophilic amine group positioned ortho to a fluorine atom.

Under certain conditions, particularly with a strong base, the resulting aniline could potentially undergo an intramolecular nucleophilic aromatic substitution to displace the adjacent fluorine atom. This would lead to a cyclization reaction, forming a five-membered heterocyclic ring fused to the benzene (B151609) ring. The feasibility of such a reaction would depend on the reaction conditions and the relative activation barriers for intermolecular versus intramolecular processes.

Furthermore, cascade reactions could be envisioned if other reactive functionalities are present or generated in situ. For example, partial reduction of the nitro group to a hydroxylamine (B1172632) or nitroso species can open up different reaction pathways. nih.gov These intermediates are often involved in condensation and cyclization reactions, potentially leading to the formation of more complex polycyclic systems, such as phenazines or benzofurazans, especially under specific catalytic or thermal conditions. The precise nature of these cascade reactions would be highly dependent on the chosen reagents and the reaction environment.

Reactions Involving the Cyclohexyloxy Substituent

Ether Cleavage Mechanisms

Ether cleavage typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). The mechanism of cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether.

For this compound, the ether linkage involves a secondary carbon on the cyclohexyl ring and an aromatic ring.

SN2 Mechanism: Attack by a nucleophile (e.g., I⁻ or Br⁻) would occur at the less sterically hindered carbon of the C-O bond. In this case, it would be the carbon atom of the cyclohexyl group. The reaction would involve the protonation of the ether oxygen by the strong acid, followed by a backside attack of the nucleophile on the cyclohexyl carbon, leading to the formation of 3-fluoro-2-nitrophenol (B1304201) and cyclohexyl halide.

SN1 Mechanism: This pathway would involve the formation of a carbocation intermediate. Protonation of the ether oxygen would be followed by the departure of the 3-fluoro-2-nitrophenol to form a secondary cyclohexyl carbocation. This carbocation would then be attacked by the nucleophile. The stability of the secondary carbocation makes this pathway plausible, though it may compete with the SN2 mechanism.

Hypothetical Reaction Data for Ether Cleavage:

| Reagent | Proposed Products | Plausible Mechanism |

| HI (conc.) | 3-Fluoro-2-nitrophenol, Cyclohexyl iodide | SN1 / SN2 |

| HBr (conc.) | 3-Fluoro-2-nitrophenol, Cyclohexyl bromide | SN1 / SN2 |

| BBr₃ | 3-Fluoro-2-nitrophenol, Cyclohexyl bromide | Lewis acid-catalyzed cleavage |

Cyclohexyl Ring Modifications

Modifications to the cyclohexyl ring without cleaving the ether linkage are less common but could potentially occur under specific conditions. These reactions would likely target the C-H bonds of the cyclohexyl ring.

Free Radical Halogenation: In the presence of a radical initiator (e.g., UV light) and a halogenating agent (e.g., N-bromosuccinimide), free radical substitution could occur on the cyclohexyl ring, leading to the formation of various brominated isomers. The selectivity would depend on the stability of the resulting radical intermediates.

Oxidation: Strong oxidizing agents could potentially oxidize the cyclohexyl ring, leading to the formation of ketones or ring-opened products. However, the nitro group on the benzene ring is also susceptible to oxidation and reduction, making selective modification of the cyclohexyl ring challenging.

Unraveling Complex Reaction Networks and Byproduct Formation Mechanisms

In any chemical transformation involving this compound, the potential for byproduct formation is significant due to the presence of multiple reactive sites.

For instance, during the synthesis of this compound via a nucleophilic aromatic substitution reaction between 3-fluoro-2-nitrophenol and a cyclohexyl halide, potential byproducts could include:

O- vs. C-Alkylation: While O-alkylation is expected to be the major pathway, some degree of C-alkylation on the aromatic ring could occur, leading to isomeric byproducts.

Elimination Products: If the reaction conditions involve a strong base, elimination from the cyclohexyl halide could compete with substitution, leading to the formation of cyclohexene.

In subsequent reactions, such as the reduction of the nitro group, a complex network of products can be anticipated. The reduction of aromatic nitro compounds can proceed through various intermediates, including nitroso and hydroxylamine species. Incomplete reduction or side reactions involving these intermediates could lead to the formation of azoxy, azo, and other dimeric byproducts. The choice of reducing agent and reaction conditions would be critical in controlling the product distribution.

Due to the lack of specific experimental data for this compound, a detailed analysis of its reaction networks and byproduct formation remains speculative. Further research is required to elucidate the precise mechanistic pathways and identify the specific byproducts formed in its chemical transformations.

Advanced Spectroscopic Characterization and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional arrangement of atoms in 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometry in the ground state. This involves finding the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for understanding the steric and electronic effects of the cyclohexyloxy, fluoro, and nitro substituents on the benzene (B151609) ring.

The Hartree-Fock (HF) method is another cornerstone of computational chemistry that provides a foundational description of the molecular orbitals. Although it is a less sophisticated method than DFT as it does not account for electron correlation to the same extent, HF calculations are valuable for providing a qualitative understanding of the electronic structure. For this compound, the HF method would be used to approximate the wavefunction and energy of the system, offering a preliminary insight into its molecular orbitals and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter that helps in assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 5.4 |

| Note: These values are illustrative and would need to be calculated using quantum chemical software. |

Vibrational Spectroscopy Analysis and Computational Vibrational Frequencies

Vibrational spectroscopy, in conjunction with computational frequency calculations, provides a detailed fingerprint of a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. A theoretical FT-IR spectrum for this compound can be calculated using DFT methods. This computational spectrum would predict the frequencies and intensities of the vibrational modes, such as the characteristic stretching vibrations of the C-F, N-O (from the nitro group), and C-O-C (ether linkage) bonds, as well as the vibrations of the benzene and cyclohexane (B81311) rings.

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. Theoretical FT-Raman spectra can also be computed. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. This is particularly true for symmetric vibrations and vibrations of non-polar bonds.

Table 2: Hypothetical Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| NO₂ asymmetric stretch | ~1550 |

| NO₂ symmetric stretch | ~1350 |

| C-O-C stretch | 1260-1000 |

| C-F stretch | 1250-1020 |

| Note: These are typical ranges and precise values would be obtained from computational analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed molecular structure of a compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the cyclohexyl group.

Aromatic Region: The three protons on the benzene ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current, further influenced by the electron-withdrawing nitro group and the fluorine atom. The signals would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine nucleus.

Cyclohexyloxy Region: The protons of the cyclohexyl group would appear in the upfield region (typically δ 1.2-4.5 ppm). The proton attached to the carbon bearing the oxygen atom (OCH) would be the most downfield of this group due to the oxygen's electronegativity. The remaining methylene (B1212753) (CH₂) protons on the cyclohexyl ring would show complex overlapping signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.2 | Multiplets (m) |

| Cyclohexyl OCH | 4.2 - 4.6 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display twelve distinct signals, corresponding to the six aromatic carbons and six cyclohexyl carbons.

Aromatic Carbons: These signals would appear between δ 110 and 160 ppm. The carbons directly attached to the electronegative fluorine, oxygen, and nitro groups would show the most significant shifts. The carbon attached to fluorine (C-F) would also exhibit a large coupling constant (¹JCF).

Cyclohexyl Carbons: These signals would be found in the upfield region (δ 20-80 ppm). The carbon directly bonded to the oxygen atom (C-O) would be the most downfield in this group, typically appearing around δ 70-80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 145 - 155 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-F | 150 - 160 (doublet) |

| Aromatic C-H | 110 - 135 |

| Cyclohexyl C-O | 70 - 80 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The spectrum for this compound would show a single signal for the fluorine atom. The chemical shift of this signal is influenced by the electronic environment, particularly the presence of the ortho-nitro group and the meta-cyclohexyloxy group. For analogous fluoronitrobenzene compounds, chemical shifts are often observed in the range of δ -110 to -140 ppm. rsc.org The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₂H₁₄FNO₃), the expected molecular weight is approximately 239.24 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass, consistent with this formula.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺), which would then undergo fragmentation. Key predicted fragmentation pathways include:

Loss of the nitro group (•NO₂), resulting in a fragment ion at m/z [M - 46]⁺.

Cleavage of the ether bond, leading to the loss of the cyclohexyl radical or cyclohexene.

Fragmentation of the cyclohexyl ring itself.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (if applicable to analogous structures)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a crystal structure for this compound is not publicly available, analysis of analogous nitroaromatic compounds provides insight into the structural features that could be expected.

If a suitable single crystal could be grown, X-ray diffraction analysis would provide definitive information on:

Molecular Conformation: The dihedral angles between the plane of the benzene ring and the nitro group, as well as the orientation of the cyclohexyloxy substituent. The nitro group is often twisted slightly out of the plane of the aromatic ring to relieve steric strain.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant non-covalent interactions such as C-H···O or C-H···F hydrogen bonds or π-π stacking, which govern the solid-state properties of the material.

Computational Molecular Descriptors for Structure-Reactivity and Structure-Property Relationships

Theoretical chemistry provides valuable tools for predicting the properties and reactivity of molecules through the calculation of various molecular descriptors. researchgate.net Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. acs.orgnih.gov

Key computational descriptors and their implications include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. Regions of negative potential (red/yellow) would be expected around the electronegative oxygen atoms of the nitro group and the ether linkage, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be associated with the hydrogen atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the LUMO is often associated with the electron-accepting ability of a molecule. For nitroaromatics, the LUMO is typically localized on the nitrobenzene (B124822) ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

These theoretical calculations complement experimental data by providing a deeper understanding of the relationships between the molecular structure of this compound and its chemical behavior. researchgate.netrsc.org

Role As a Precursor and Versatile Building Block in Complex Molecular Architectures

Strategic Utilization in the Synthesis of Functionalized Aromatics and Heterocyclic Systems

The structure of 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene is well-suited for the synthesis of highly substituted aromatic compounds and fused heterocyclic systems. The primary strategy involves the sequential manipulation of the nitro and fluoro groups.

A key transformation is the reduction of the ortho-nitroaryl ether motif to its corresponding aniline (B41778) derivative, 2-(cyclohexyloxy)-6-fluoroaniline. This transformation is fundamental in organic synthesis and can be achieved using various standard reducing agents. The resulting ortho-diamine precursor is a critical building block for a wide range of heterocyclic compounds. A common strategy involves the reduction of ortho-nitroaryl substrates to create o-phenylenediamines, which can then undergo condensation with carbonyl-containing electrophiles to form fused ring systems. acs.org

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Derivative | Reagent for Cyclization | Resulting Heterocycle Class |

|---|---|---|

| 2-(Cyclohexyloxy)-6-fluoroaniline | Formic Acid or Triethyl Orthoformate | Benzimidazole |

| 2-(Cyclohexyloxy)-6-fluoroaniline | 1,2-Diketone (e.g., Benzil) | Quinoxaline |

The fluorine atom can also participate in synthetic strategies. For instance, it can be displaced by a nucleophile before or after the nitro group reduction, allowing for the introduction of diverse functionalities. This sequential reactivity enables the controlled construction of polysubstituted aromatic rings that would be difficult to access through direct substitution methods.

Precursor for Advanced Aromatic Ethers, Anilines, and Phenols

The compound serves as a direct precursor to several important classes of aromatic molecules.

Advanced Aromatic Ethers: The fluorine atom, activated by the adjacent nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the synthesis of more complex diaryl or alkyl aryl ethers by reacting this compound with various alcohols or phenols. This reaction is analogous to the known behavior of other fluoronitrobenzenes, where the fluoride (B91410) acts as a good leaving group. wikipedia.org

Anilines: The most prominent application is its role as a precursor to 2-(cyclohexyloxy)-6-fluoroaniline. The reduction of the nitro group is a high-yielding and reliable transformation. Nanoscale Fe₂O₃-based catalysts, among others, have proven effective for the selective hydrogenation of nitroarenes to their corresponding anilines. The resulting aniline is a versatile intermediate for pharmaceuticals, agrochemicals, and dyes. nbinno.com

Phenols: While requiring harsh conditions, the cleavage of the cyclohexyl ether bond could theoretically yield 3-fluoro-2-nitrophenol (B1304201). This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.com This pathway provides access to substituted phenols that can be used in further synthetic elaborations.

Integration into Multi-Step Total Synthesis Sequences of Complex Organic Molecules

In the context of total synthesis, intermediates like this compound are valuable due to their predictable, stepwise reactivity. The distinct nature of the nitro and fluoro groups allows for orthogonal chemical strategies, where one group can be reacted without affecting the other under specific conditions.

A hypothetical synthetic sequence could involve:

Nucleophilic Aromatic Substitution: Displacement of the fluorine atom with a carbon, nitrogen, or oxygen nucleophile to install a key fragment of the target molecule.

Nitro Group Reduction: Conversion of the nitro group to an amine.

Amine Functionalization: Using the newly formed aniline for amide bond formation, diazotization, or as a directing group for further aromatic substitutions.

This controlled, sequential approach is a hallmark of modern organic synthesis, enabling the construction of intricate molecular frameworks with high precision. The use of ortho-nitroaryl compounds as precursors for cyclization reactions to form fused ring systems is a common tactic in the synthesis of natural products and pharmaceutical agents. acs.org

Design and Synthesis of Derivatives for Specific Chemical Applications

The core structure of this compound can be systematically modified to generate libraries of derivatives for various applications.

Variation of the Ether Group: By starting with 1,3-difluoro-2-nitrobenzene (B107855), a wide range of alcohols (aliphatic, benzylic, or other cycloaliphatic alcohols) can be used in place of cyclohexanol (B46403). This allows for the tuning of steric and electronic properties, which can be crucial for applications in materials science or medicinal chemistry.

Derivatization of the Aniline: The aniline product, 2-(cyclohexyloxy)-6-fluoroaniline, is a gateway to numerous derivatives. It can undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Buchwald-Hartwig or Ullmann coupling: To form diarylamines.

Sandmeyer reaction: After diazotization, the amino group can be replaced with a wide variety of substituents (e.g., -OH, -Cl, -Br, -I, -CN).

This capacity for derivatization makes the parent compound a valuable starting platform for generating molecular diversity in drug discovery and materials science research programs.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-difluoro-2-nitrobenzene |

| 2-(cyclohexyloxy)-6-fluoroaniline |

| 3-fluoro-2-nitrophenol |

| Benzil |

| Formic Acid |

| Hydrobromic acid (HBr) |

| Hydroiodic acid (HI) |

| Phosgene |

Emerging Research Directions and Future Perspectives in the Chemistry of Substituted Nitrofluorobenzenes

Development of Novel Catalytic Methods for Selective Functionalization

The selective functionalization of substituted nitrofluorobenzenes is a key area of research, as it allows for the precise introduction of various functional groups at specific positions on the aromatic ring. Traditional methods often require harsh reaction conditions and can lead to mixtures of isomers, necessitating tedious purification steps. To address these challenges, researchers are actively developing novel catalytic methods that offer higher selectivity and efficiency.

Recent advancements in catalysis have shown promise for the selective functionalization of nitroaromatic compounds. For instance, iron(salen) complexes have been demonstrated to be highly active in various transformations, including hydrophosphination and hydroboration. acs.org These air-stable and tunable catalysts offer a more sustainable alternative to precious metal catalysts. acs.org The principles of these catalytic systems could be extended to the selective functionalization of 1-(Cyclohexyloxy)-3-fluoro-2-nitrobenzene , enabling the introduction of new substituents with high precision.

Furthermore, the development of catalytic rotaxanes presents an innovative approach to achieving selective monofunctionalization of substrates with multiple reactive sites. nih.govresearchgate.netnih.gov These mechanically interlocked molecules can regulate the reactivity of different functional groups over significant distances, offering a unique mechanism for controlling selectivity. nih.govresearchgate.netnih.gov While still in its early stages, this technology could potentially be adapted for the selective modification of complex substituted nitrofluorobenzenes.

Table 1: Comparison of Catalytic Methods for Functionalization

| Catalytic Method | Advantages | Potential Application for this compound |

| Iron(salen) Catalysis | Air-stable, scalable, tunable, sustainable | Selective C-H functionalization or cross-coupling reactions. |

| Catalytic Rotaxanes | High selectivity for monofunctionalization, long-range control | Selective modification of one functional group in the presence of others. |

| Engineered Metalloenzymes | High chemo-, regio-, and stereocontrol | Selective C-H amination or halogenation. nih.gov |

Exploration of Asymmetric Synthetic Routes Utilizing Chiral Auxiliaries or Catalysts

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral molecule often exhibit vastly different biological activities. Asymmetric synthesis, the process of creating chiral molecules in an enantioselective manner, is a major focus of modern organic chemistry. nih.gov For substituted nitrofluorobenzenes that can be converted into chiral derivatives, the development of asymmetric synthetic routes is a critical research direction.

One promising approach involves the use of chiral catalysts, such as chiral Brønsted bases or bifunctional quinoline-squaramide catalysts, which can facilitate a variety of asymmetric transformations under mild conditions. nih.gov These organocatalysts can create complex hydrogen-bonding networks that guide the stereochemical outcome of a reaction. nih.gov For instance, an organocatalytic oxa-Michael-nitro-Michael domino reaction has been successfully employed for the asymmetric synthesis of polysubstituted chiral chromans. researchgate.net Similar strategies could be envisioned for the enantioselective functionalization of This compound to produce chiral molecules with high optical purity.

Another strategy involves the use of chiral reagents, which are optically active molecules that can transfer their chirality to an achiral substrate. youtube.com While often more expensive than catalytic methods, the use of chiral reagents can be a powerful tool for specific transformations. youtube.com The choice between a chiral catalyst and a chiral reagent depends on factors such as cost, scalability, and the specific transformation desired.

Applications in the Synthesis of Advanced Materials with Tunable Properties

Substituted nitrofluorobenzenes serve as versatile building blocks in the synthesis of advanced materials with tailored electronic, optical, and physical properties. nbinno.com The presence of the nitro and fluoro groups can significantly influence the characteristics of the final material. nbinno.com

For example, nitroaromatic compounds are utilized in the production of polymers and dyes. nbinno.com The unique electronic properties imparted by the nitro group can enhance the performance of materials in applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. nbinno.com By incorporating This compound into polymer backbones or as side chains, it may be possible to fine-tune the optoelectronic properties of the resulting materials. The bulky cyclohexyloxy group could also influence the material's morphology and solubility.

Furthermore, the reactivity of the nitro group allows for its conversion into other functional groups, such as amines, which are important for a variety of materials applications. For instance, aromatic amines derived from nitroaromatic compounds are used in the synthesis of high-performance polymers and as components in various industrial processes. mdpi.com

Green Chemistry and Sustainable Synthesis Innovations for Nitroaromatic Compounds

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly being applied to the synthesis of nitroaromatic compounds. researchgate.net Traditional nitration methods often rely on the use of harsh and corrosive mixed acids (sulfuric and nitric acid), which generate significant amounts of hazardous waste. nih.gov

To address these environmental concerns, researchers are exploring more sustainable synthetic routes. One approach is the use of solid acid catalysts, such as zeolites, which can offer high selectivity, recyclability, and non-corrosiveness. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve energy efficiency. researchgate.net

Water is also being investigated as a green solvent for reactions involving nitroaromatic compounds. nih.gov Although many organic compounds have low solubility in water, performing reactions in aqueous media can offer significant environmental benefits by reducing the reliance on volatile organic solvents. nih.gov Furthermore, photocatalytic methods using visible light are being developed for the selective reduction of nitro groups to amines under mild and environmentally friendly conditions. rsc.org These green and sustainable approaches hold great promise for the future synthesis of This compound and other substituted nitrofluorobenzenes, making their production more economically and environmentally viable.

Table 2: Green Chemistry Innovations for Nitroaromatic Compound Synthesis

| Innovation | Principle of Green Chemistry | Benefit |

| Solid Acid Catalysts | Catalysis, Waste Prevention | Recyclable, reduced corrosion, high selectivity. researchgate.net |

| Microwave-Assisted Synthesis | Energy Efficiency | Faster reaction times, improved yields. researchgate.net |

| Reactions in Water | Safer Solvents | Reduced use of volatile organic compounds. nih.gov |

| Photocatalysis | Energy Efficiency | Use of visible light, mild reaction conditions. rsc.org |

Q & A

Q. Basic

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.

- Solubility : Employ the shake-flask method: Saturate the compound in solvents (water, ethanol, DMSO) at 25°C, filter, and quantify via UV-Vis or HPLC.

- LogP : Measure via reversed-phase HPLC using a C18 column and a calibration curve with known standards .

What personal protective equipment (PPE) is critical for handling this compound?

Q. Basic

- Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 cartridges for high vapor concentrations.

- Gloves : Nitrile gloves (≥0.11 mm thickness) tested for chemical permeation.

- Eye/Face Protection : Safety goggles with side shields and face shields.

- Lab Coat : Chemical-resistant material (e.g., Tyvek®) .

How can thermal stability be assessed under varying reaction conditions?

Q. Advanced

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen to determine decomposition onset.

- Isothermal Calorimetry : Monitor heat flow at fixed temperatures (e.g., 50–100°C) to detect exothermic activity.

- Reaction-Scale Testing : Conduct small-scale reactions under intended conditions (e.g., reflux in THF) with inline IR or GC-MS to track degradation .

What analytical techniques optimize characterization of nitroaromatic derivatives?

Q. Advanced

- HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>98%) and detect nitro group byproducts.

- NMR : ¹⁹F NMR (CDCl₃, 470 MHz) to confirm fluorine substitution; ¹H NMR for cyclohexyloxy proton integration.

- High-Resolution MS : ESI or EI mode to verify molecular ion (C₁₂H₁₃FNO₃, [M+H]⁺ = 254.0927) .

How to address contradictions in literature regarding nitro group reactivity?

Q. Advanced

- Kinetic Studies : Compare reaction rates under varying conditions (pH, solvent polarity) using UV-Vis or stopped-flow techniques.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict electrophilic substitution sites and activation energies.

- Controlled Replicates : Repeat disputed experiments with rigorous exclusion of moisture/oxygen to isolate variables .

What are the best practices for safe storage and waste disposal?

Q. Basic

- Storage : In amber glass under nitrogen at –20°C, away from reductants (e.g., NaBH₄) or strong acids.

- Waste Disposal : Neutralize nitro groups with FeSO₄/H₂SO₄ before incineration. Consult local regulations for hazardous aromatic waste .

How to evaluate mutagenicity potential with limited toxicological data?

Q. Advanced

- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 (± metabolic activation) to assess mutagenic activity.

- In Silico Tools : Apply QSAR models (e.g., Derek Nexus) to predict nitro group-mediated DNA adduct formation.

- Metabolite Screening : Incubate with liver microsomes (human/rat) and analyze via LC-MS for nitroso intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.